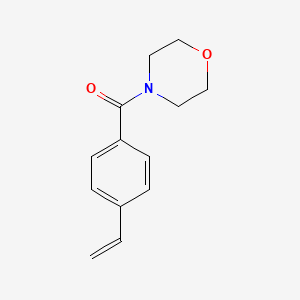
1,2-Bis(dimethylamino)tetramethyldisilane
Übersicht
Beschreibung
1,2-Bis(dimethylamino)tetramethyldisilane is an organosilicon compound with the molecular formula C8H24N2Si2. It is a colorless to yellow liquid with a distinctive ammonia-like odor. This compound is highly flammable and insoluble in water but soluble in most organic solvents. It is widely used as a silicone reagent and intermediate in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Bis(dimethylamino)tetramethyldisilane is typically prepared through a hydrosilation reaction. One common method involves reacting chlorosilanes with dimethylamine under either alkaline or acidic conditions . The reaction conditions must be carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrosilation reactions. The process requires precise control of temperature, pressure, and reactant concentrations to maximize yield and purity. Safety measures are crucial due to the compound’s flammability and reactivity with moisture .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Bis(dimethylamino)tetramethyldisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon-oxygen compounds, while substitution reactions can produce a variety of organosilicon derivatives .
Wissenschaftliche Forschungsanwendungen
1,2-Bis(dimethylamino)tetramethyldisilane has diverse applications in scientific research:
Chemistry: It is used as a catalyst and reducing agent in organic synthesis.
Biology: The compound is used in the development of silicon-based biomaterials and as a reagent in biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is employed in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism by which 1,2-bis(dimethylamino)tetramethyldisilane exerts its effects involves its ability to introduce dimethylamino functional groups into organic molecules. This is achieved through nucleophilic substitution reactions, where the dimethylamino groups replace other functional groups in the target molecule. The compound’s reactivity with moisture and protic solvents also plays a role in its chemical behavior .
Vergleich Mit ähnlichen Verbindungen
Tetramethyldisilane: Similar in structure but lacks the dimethylamino groups.
Hexamethyldisilane: Contains six methyl groups but no dimethylamino groups.
Dimethyldichlorosilane: Contains two chlorine atoms instead of dimethylamino groups.
Uniqueness: 1,2-Bis(dimethylamino)tetramethyldisilane is unique due to the presence of two dimethylamino groups, which confer distinct reactivity and functionalization capabilities.
Eigenschaften
IUPAC Name |
N-[[dimethylamino(dimethyl)silyl]-dimethylsilyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H24N2Si2/c1-9(2)11(5,6)12(7,8)10(3)4/h1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHGQODRSIIXGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(C)[Si](C)(C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(t-Butoxycarbonyl) amino]-3-[4-(dihydroxyboranyl) phenyl] propionic acid](/img/structure/B3120621.png)


![Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3120643.png)

![Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate](/img/structure/B3120657.png)



